

# Core Physicochemical and Chemical Profile of 2-Methoxyethane-1-sulfonamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methoxyethane-1-sulfonamide

Cat. No.: B1611866

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## Section 1: Executive Summary & Molecular Identity

This guide provides a comprehensive technical overview of **2-Methoxyethane-1-sulfonamide** (CAS No. 51517-04-5), a molecule belonging to the sulfonamide class of compounds.<sup>[1][2]</sup> Sulfonamides are a cornerstone functional group in medicinal chemistry, recognized for their relative stability and presence in numerous therapeutic agents.<sup>[3][4]</sup> This document synthesizes available data on the molecule's core physical and chemical properties, outlines a validated synthetic route, presents a theoretical spectroscopic profile to aid in characterization, and details standardized experimental protocols for property validation.

The molecule's structure is characterized by a methoxyethyl group attached to a sulfonamide moiety.<sup>[1]</sup> Its predicted physicochemical properties, such as a negative LogP value, suggest a high degree of hydrophilicity.<sup>[1][2][5]</sup> This guide is intended for researchers and scientists in drug development, offering foundational data and practical methodologies for the handling, characterization, and utilization of this compound.

Figure 1: Chemical structure of **2-Methoxyethane-1-sulfonamide**.

## Section 2: Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the known and predicted properties of **2-Methoxyethane-1-sulfonamide**.

| Property                              | Value   | Source                          |
|---------------------------------------|---|---------------------------------|
| IUPAC Name                            | 2-methoxyethanesulfonamide                      | PubChem[1]                      |
| CAS Number                            | 51517-04-5                                      | PubChem[1], ChemicalBook[6]     |
| Molecular Formula                     | C <sub>3</sub> H <sub>9</sub> NO <sub>3</sub> S | PubChem[1], ChemScene[2]        |
| Molecular Weight                      | 139.17 g/mol                                    | ChemicalBook[6], ChemScene[2]   |
| Appearance                            | White Solid                                     | ChemicalBook[6]                 |
| Boiling Point                         | 135 °C at 0.3 Torr                              | Guidechem[7]                    |
| Predicted pKa                         | 10.36 ± 0.60                                    | Guidechem[8]                    |
| Predicted LogP                        | -1.08 to -1.2                                   | ChemScene[2], PubChem[1]<br>[5] |
| Topological Polar Surface Area (TPSA) | 69.39 Å <sup>2</sup>                            | ChemScene[2]                    |

#### Discussion of Properties:

- **Acidity (pKa):** The predicted pKa of 10.36 indicates that the sulfonamide proton (N-H) is weakly acidic. This is a characteristic feature of primary sulfonamides.[9] In physiological conditions (pH ~7.4), the molecule will exist predominantly in its neutral, non-ionized form. Its solubility is expected to increase in alkaline solutions where the sulfonamide can be deprotonated to form a water-soluble salt.[9]
- **Lipophilicity (LogP):** The predicted octanol-water partition coefficient (LogP) is consistently negative, suggesting the compound is hydrophilic (more soluble in water than in octanol).[1][2][5] This property is crucial for assessing membrane permeability and general solubility, indicating that poor aqueous solubility is unlikely to be a primary challenge for this molecule.
- **Boiling Point:** The reported boiling point is measured under significant vacuum, a common practice for compounds that may decompose at higher temperatures under atmospheric pressure.[7] Due to the rigidity and polar nature of the sulfonamide group, these compounds are typically crystalline solids with relatively high melting points.[3]

- Topological Polar Surface Area (TPSA): The TPSA of 69.39 Å<sup>2</sup> is a calculated metric used to predict drug transport properties. This value is well within the typical range for orally bioavailable drugs, suggesting good potential for membrane permeability.

## Section 3: Chemical Identity and Synthesis

### The Sulfonamide Functional Group

The sulfonamide functional group,  $R-S(=O)_2-NR_2$ , is a sulfonyl group linked to an amine.<sup>[3]</sup> This group is a bioisostere of a carboxylate group but is significantly more stable towards hydrolysis. Its geometry is tetrahedral at the sulfur atom, and the N-H bond is polarized by the strongly electron-withdrawing sulfonyl group, accounting for its acidity.<sup>[4]</sup> In drug design, the sulfonamide moiety often acts as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

### Laboratory-Scale Synthesis Protocol

A reliable synthesis for **2-Methoxyethane-1-sulfonamide** has been reported and can be executed as a three-step process starting from 1-bromo-2-methoxyethane.<sup>[6]</sup> This method is robust and utilizes common laboratory reagents.

#### Step 1: Formation of Sodium 2-methoxyethane-1-sulfonate

- Suspend 1-bromo-2-methoxyethane (21.3 mmol) in water (16 mL).
- Add sodium sulfite (23.4 mmol) to the suspension.
- Reflux the mixture for 24 hours.
- Evaporate the solvent under reduced pressure. The resulting residue is slurried in chloroform to yield the product as a white solid.

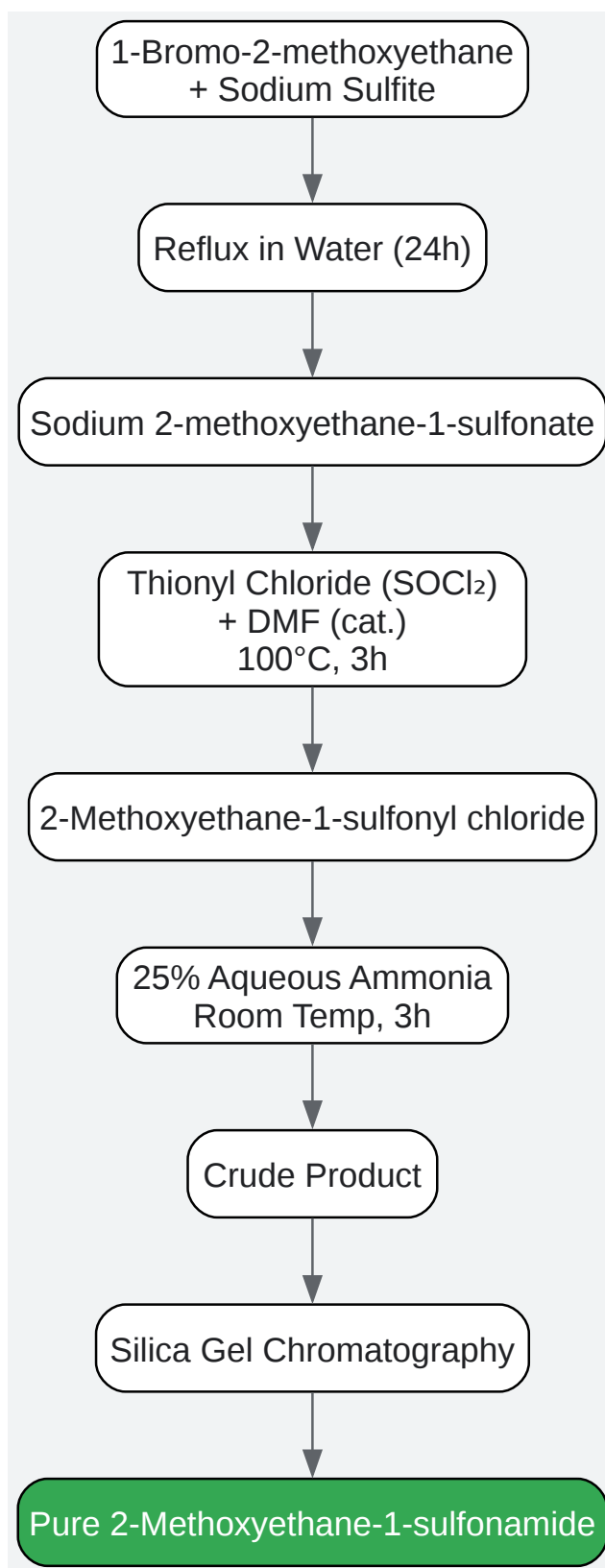
#### Step 2: Synthesis of 2-Methoxyethane-1-sulfonyl Chloride

- To the solid from Step 1, add thionyl chloride (213 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 1.06 mmol).
- Stir the mixture at 100°C for 3 hours.

- Evaporate the excess thionyl chloride under reduced pressure.
- Add chloroform to the residue and filter off any insoluble material. Evaporate the filtrate to yield the crude sulfonyl chloride intermediate.

### Step 3: Formation of **2-Methoxyethane-1-sulfonamide**

- To the crude 2-methoxyethane-1-sulfonyl chloride, add a 25% aqueous ammonia solution (10 mL).
- Stir the mixture at room temperature for 3 hours.
- Evaporate the solvent under reduced pressure.
- Add chloroform and filter off insoluble substances. Evaporate the solvent from the filtrate.
- Purify the final residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 3/7) to yield pure 2-methoxyethanesulfonamide.[6]



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Figure 2: Workflow diagram for the synthesis of **2-Methoxyethane-1-sulfonamide**.

## Section 4: Theoretical Spectroscopic Profile

While experimental spectra for this specific molecule are not widely published, a theoretical profile can be constructed based on its structure. This serves as a predictive guide for researchers performing structural confirmation.[\[10\]](#)[\[11\]](#)

| Technique           | Feature                             | Expected Chemical Shift / Wavenumber   | Rationale / Notes  |
|---------------------|-------------------------------------|--|--|
| $^1\text{H}$ NMR    | -OCH <sub>3</sub> (Methoxy)         | ~3.3 ppm (singlet, 3H)                 | Singlet due to no adjacent protons. Shift is typical for a methyl ether.                                       |
|                     | -O-CH <sub>2</sub> -                | ~3.7 ppm (triplet, 2H)                 | Deshielded by the adjacent oxygen. Split into a triplet by the neighboring -CH <sub>2</sub> SO <sub>2</sub> -. |
|                     | -CH <sub>2</sub> -SO <sub>2</sub> - | ~3.2 ppm (triplet, 2H)                 | Deshielded by the sulfonyl group. Split into a triplet by the neighboring -OCH <sub>2</sub> -.                 |
|                     | -SO <sub>2</sub> NH <sub>2</sub>    | ~5.0-7.0 ppm (broad singlet, 2H)       | Chemical shift can be variable and concentration-dependent. Often exchanges with D <sub>2</sub> O.             |
| $^{13}\text{C}$ NMR | -OCH <sub>3</sub>                   | ~59 ppm                                | Typical shift for a methoxy carbon.  |
|                     | -OCH <sub>2</sub> -                 | ~70 ppm                                | Methylene carbon attached to oxygen.   |
|                     | -CH <sub>2</sub> -SO <sub>2</sub> - | ~55 ppm                                | Methylene carbon attached to the sulfonyl group.   |
| IR Spectroscopy     | N-H Stretch                         | 3300-3400 cm <sup>-1</sup> (two bands) | Characteristic for a primary sulfonamide (-NH <sub>2</sub> ).  |
|                     | C-H Stretch                         | 2850-3000 cm <sup>-1</sup>             | Aliphatic C-H bonds.   |

|                           |   |   |  |
|---------------------------|---|---|--|
| S=O Stretch               | 1320-1360 cm <sup>-1</sup><br>(asymmetric)1140-1180 cm <sup>-1</sup><br>(symmetric) | Strong, characteristic absorptions for the sulfonyl group.  |  |
| C-O Stretch               | 1080-1150 cm <sup>-1</sup>  | Ether linkage.  |  |
| Mass Spectrometry         | Molecular Ion [M] <sup>+</sup>  | m/z = 139.03  | Corresponds to the monoisotopic mass of C <sub>3</sub> H <sub>9</sub> NO <sub>3</sub> S. <a href="#">[1]</a> |
| [M+H] <sup>+</sup> Adduct | m/z = 140.04  | Expected under electrospray ionization (ESI) in positive mode. <a href="#">[5]</a>  |  |
| Fragmentation             | Fragments at m/z = 108, 78, 59  | Potential losses of -OCH <sub>3</sub> , -SO <sub>2</sub> NH <sub>2</sub> , and CH <sub>3</sub> OCH <sub>2</sub> CH <sub>2</sub> respectively. |  |

## Section 5: Reactivity and Stability

The **2-methoxyethane-1-sulfonamide** molecule is built upon the sulfonamide scaffold, which is known for its general stability in drug discovery programs.[3]

- **Acid-Base Reactivity:** The primary site of reactivity is the acidic N-H bond of the sulfonamide group.[3] This site can be deprotonated by a suitable base. This property is often exploited to create salt forms of sulfonamide-containing drugs to enhance aqueous solubility.[9]
- **Stability:** The compound is stable enough to withstand refluxing conditions and heating to 100°C during its synthesis, indicating good thermal stability.[6] The C-O-C ether linkage and the C-S and S-N bonds are chemically robust under typical physiological and storage conditions.
- **Metabolic Considerations:** In a biological context, sulfonamides can undergo metabolism. While this specific molecule's metabolic fate is uncharacterized, common pathways for



related structures include N-acetylation or conjugation.<sup>[9]</sup> The ether linkage could potentially undergo O-demethylation.

## Section 6: Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols should be employed to measure key physicochemical properties. The following are field-proven, self-validating methodologies appropriate for a drug development setting.

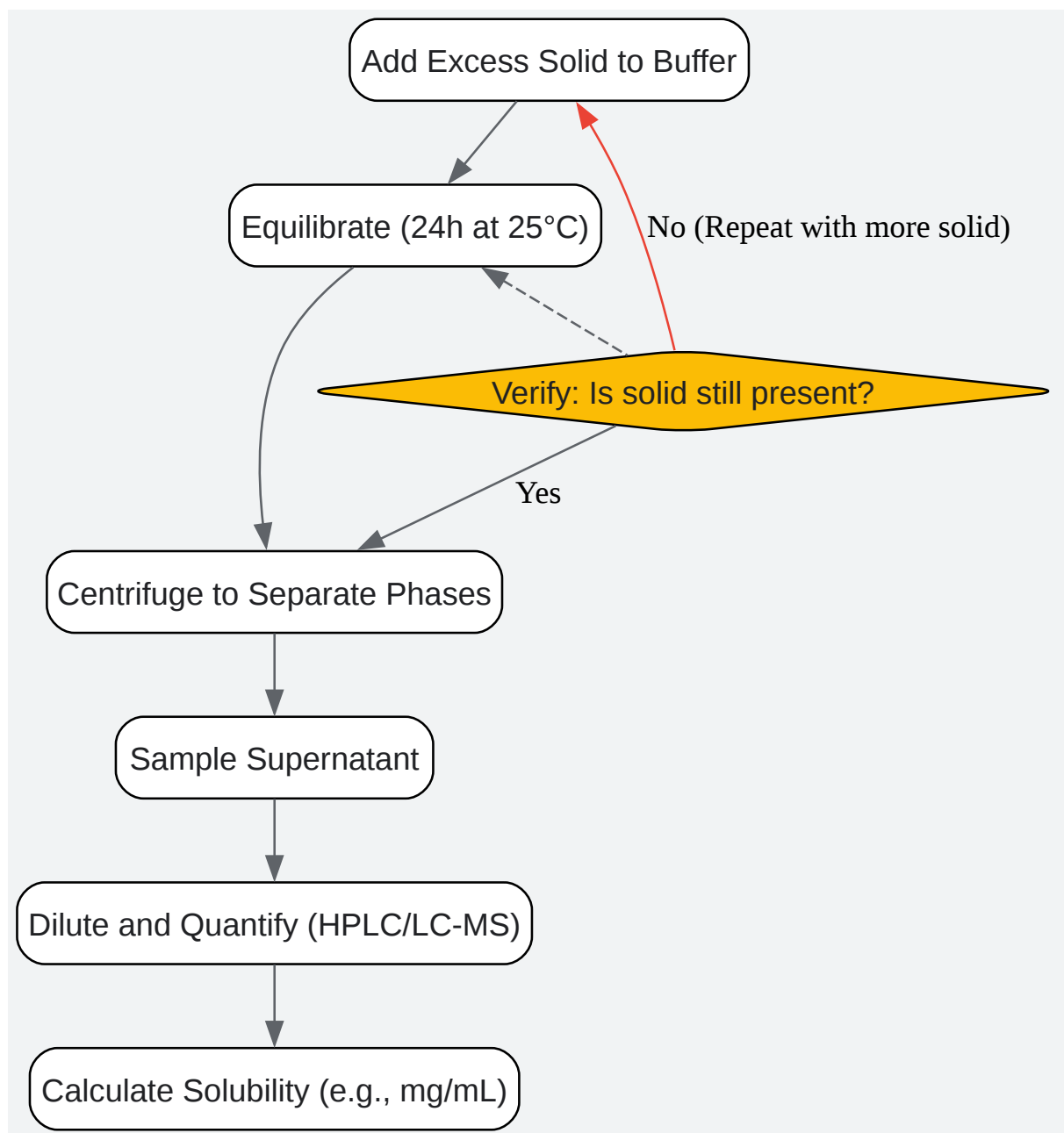
### Protocol: Thermodynamic Aqueous Solubility Determination

**Causality:** This protocol measures the equilibrium solubility, a critical parameter that influences a drug's dissolution rate and bioavailability. It is designed to avoid the pitfalls of kinetic measurements, which can be confounded by supersaturation and precipitation rates.<sup>[12]</sup>

**Methodology:**

- **Preparation:** Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.
- **Equilibration:** Tightly cap the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
- **Phase Separation:** Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- **Sampling:** Carefully remove an aliquot of the clear supernatant.
- **Dilution & Analysis:** Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
- **Validation:** The presence of solid material at the end of the experiment confirms that the initial amount was in excess, a prerequisite for a valid thermodynamic solubility

measurement.



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Figure 3: Workflow for thermodynamic aqueous solubility measurement.

## Protocol: Melting Point Determination

**Causality:** The melting point is a fundamental indicator of a compound's purity and crystalline lattice energy. A sharp melting range typically signifies high purity.

**Methodology:**

- **Sample Preparation:** Finely powder a small amount of the dry, crystalline compound.
- **Loading:** Tightly pack the powder into a capillary tube to a height of 2-3 mm.
- **Measurement:** Place the capillary tube in a calibrated melting point apparatus.
- **Heating:** Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

## Section 7: Safety & Handling

According to the Globally Harmonized System (GHS) classifications available for this compound, it should be handled with appropriate care.<sup>[1]</sup>

- H303: May be harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

**Recommended Precautions:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.

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Address: 3281 E Guasti Rd

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